

YCH1899: A Potent PARP Inhibitor Overcoming Resistance in Cancer Therapy

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A detailed comparison of **YCH1899** with other PARP inhibitors, supported by experimental data, for researchers, scientists, and drug development professionals.

YCH1899 is a novel and potent orally active inhibitor of poly(ADP-ribose) polymerase (PARP), particularly PARP1 and PARP2, with IC50 values of less than 0.001 nM for both enzymes.[1] This new-generation phthalazin-1(2H)-one derivative has demonstrated significant anti-proliferative activity, especially in cancer cells that have developed resistance to other PARP inhibitors like olaparib and talazoparib.[2][3][4] **YCH1899**'s unique ability to maintain sensitivity in drug-resistant cells, including those with restored BRCA1/2 function or 53BP1 loss, positions it as a promising candidate for overcoming significant challenges in cancer therapy.[2][3]

Comparative Efficacy: YCH1899 vs. Olaparib and Talazoparib

YCH1899 has shown superior potency in various cancer cell lines, particularly those resistant to existing PARP inhibitors. The following tables summarize the half-maximal inhibitory concentration (IC50) values of **YCH1899** compared to olaparib and talazoparib.

Pancreatic Cancer Cell Lines



| Cell Line | Drug | IC50 (nM) | Notes |
|-------------|---------|--------------------------------------|----------------------------|
| Capan-1 | YCH1899 | 0.10 | Parental, BRCA2- mutant |
| Olaparib | - | Data not available in the same study | |
| Talazoparib | - | Data not available in the same study | |
| Capan-1/OP | YCH1899 | 0.89 | Olaparib-resistant |
| Olaparib | - | Data not available in the same study | |
| Talazoparib | - | Data not available in the same study | |
| Capan-1/TP | YCH1899 | 1.13 | - Talazoparib-resistant |
| Olaparib | - | Data not available in the same study | |
| Talazoparib | - | Data not available in the same study | _ |

Data for YCH1899 from MedChemExpress.[1]

Breast Cancer and Other Cell Lines



| Cell Line | Drug | IC50 (nM) | BRCA Status |
|----------------|---------|-----------------|-----------------|
| MDA-MB-436 | YCH1899 | 0.52 | BRCA1 mutant |
| Olaparib | 4700 | BRCA1 mutant[5] | |
| Talazoparib | 130 | BRCA1 mutant[5] | _ |
| HCC1937 | YCH1899 | 4.54 | BRCA1 mutant |
| Olaparib | 96000 | BRCA1 mutant[5] | |
| Talazoparib | 10000 | BRCA1 mutant[5] | _ |
| UWB1.289 | YCH1899 | 0.02 | BRCA1 mutant |
| UWB1.289+BRCA1 | YCH1899 | 0.34 | BRCA1 wild-type |
| V-C8 | YCH1899 | 1.19 | BRCA2-deficient |
| HCT-15 | YCH1899 | 44.24 | BRCA wild-type |
| V79 | YCH1899 | 29.32 | BRCA wild-type |

Data for **YCH1899** from MedChemExpress. Data for Olaparib and Talazoparib in MDA-MB-436 and HCC1937 from Keung et al., 2020.[5]

Experimental Protocols

The IC50 values for **YCH1899** were determined using a cell proliferation assay. While the specific, detailed protocol from the primary research publication was not accessible, a general and widely accepted methodology for such an assay is outlined below.

General Cell Proliferation Assay (e.g., MTT or SRB Assay)

- 1. Cell Seeding:
- Cancer cell lines are harvested during their logarithmic growth phase.
- Cells are counted and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well).



Plates are incubated for 24 hours to allow for cell attachment.

2. Drug Treatment:

- A stock solution of the test compound (e.g., YCH1899, olaparib, talazoparib) is prepared in a suitable solvent like DMSO.
- Serial dilutions of the stock solution are made in complete culture medium to achieve a range of final concentrations.
- The medium from the cell plates is replaced with the medium containing the various drug concentrations. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the highest drug concentration wells.
- Plates are incubated for a specified period (e.g., 72 hours or 7 days, depending on the cell line and drug).

3. Cell Viability Assessment:

- For MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals. The crystals are then dissolved in a solubilization solution (e.g., DMSO).
- For SRB Assay: Cells are fixed with trichloroacetic acid. The fixed cells are then stained with sulforhodamine B dye. The unbound dye is washed away, and the protein-bound dye is solubilized.
- The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).

4. Data Analysis:

 The absorbance values are normalized to the vehicle-treated control wells to determine the percentage of cell viability.



- A dose-response curve is generated by plotting the percentage of cell viability against the logarithm of the drug concentration.
- The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is calculated from the dose-response curve using non-linear regression analysis.

Mechanism of Action and Signaling Pathway

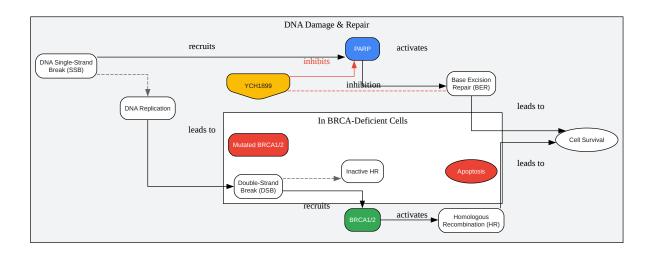
YCH1899 functions as a PARP inhibitor, exploiting the concept of synthetic lethality in cancer cells with deficient DNA repair mechanisms, particularly those with BRCA1 or BRCA2 mutations.

In normal cells, single-strand breaks (SSBs) in DNA are primarily repaired by the base excision repair (BER) pathway, in which PARP enzymes play a crucial role. If these SSBs are not repaired, they can lead to the collapse of replication forks during DNA replication, resulting in more lethal double-strand breaks (DSBs). These DSBs are then repaired by the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.

In BRCA-deficient cancer cells, the HR pathway is compromised. When a PARP inhibitor like **YCH1899** is introduced, the BER pathway is also inhibited. This leads to an accumulation of unrepaired SSBs, which in turn cause an increase in DSBs. With a deficient HR pathway, the cancer cells are unable to effectively repair these DSBs, leading to genomic instability and ultimately, cell death.

The diagram below illustrates this signaling pathway.





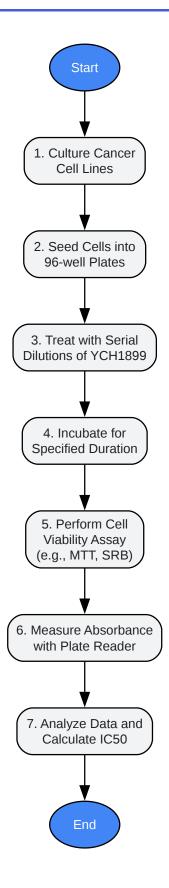
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Caption: Mechanism of action of YCH1899 via PARP inhibition.

Experimental Workflow for IC50 Determination

The following diagram outlines the typical workflow for determining the IC50 values of a compound like **YCH1899** in cancer cell lines.





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Caption: Workflow for IC50 value determination.



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